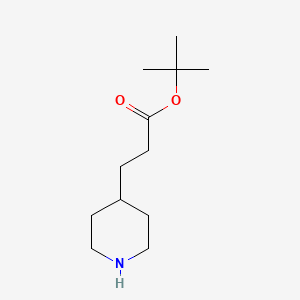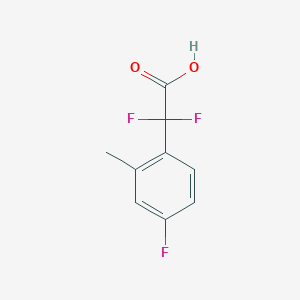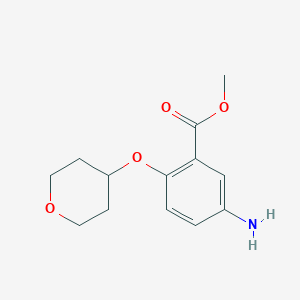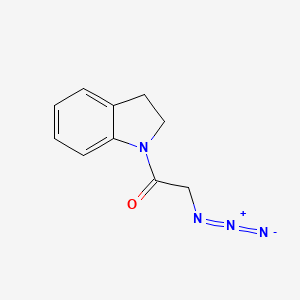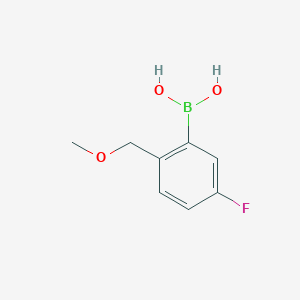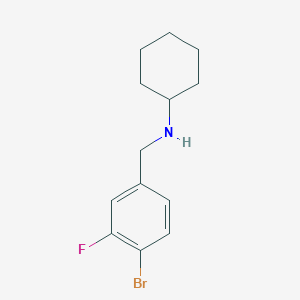
N-(4-溴-3-氟苄基)环己胺
描述
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine is a synthetic compound. It has a molecular formula of C13H17BrFN and an average mass of 286.183 Da .
Molecular Structure Analysis
The molecular structure of N-(4-Bromo-3-fluorobenzyl)cyclohexanamine consists of a cyclohexanamine group attached to a 4-bromo-3-fluorobenzyl group . The exact structure can be found in dedicated chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-bromo-3-fluorobenzyl)cyclohexanamine, such as its melting point, boiling point, and density, are not specified in the available resources .科学研究应用
正电子发射断层扫描配体
NCQ 115,一种含有与 N-(4-溴-3-氟苄基)环己胺相似的结构的化合物,已被用作选择性多巴胺 D-2 受体拮抗剂。研究了其作为正电子发射断层扫描 (PET) 的氟-18 标记放射性配体的适用性。研究发现猴子纹状体中放射性显着吸收,表明其在 PET 脑成像中的潜在应用 (Halldin、Högberg 和 Farde,1994)。
与腺苷受体的亲和力
在一项探索 1,2,3-三唑并[4,5-d]嘧啶衍生物的研究中,具有氟苄基的化合物对 A1 腺苷受体表现出高亲和力和选择性。这表明在靶向这些受体以产生各种药理效应方面具有潜在应用 (Betti 等,1999)。
在人肝细胞中的代谢
25B-NBF,一种在结构上类似于 N-(4-溴-3-氟苄基)环己胺的化合物,被研究其在人肝细胞中的代谢。这项研究有助于了解此类化合物在人体内的生物转化,这对于药物开发和毒理学研究至关重要 (Kim 等,2019)。
抗菌活性
对具有氟苄基的磷氮化合物的研究证明了它们对各种细菌和酵母菌株的抗菌活性。这为使用类似结构框架开发新的抗菌剂开辟了途径 (Elmas 等,2018)。
多巴胺 D2 受体配体
NCQ 115,再次与 N-(4-溴-3-氟苄基)环己胺相关,被合成用作多巴胺 D2 受体的选择性可逆配体。其高结合特异性和穿过血脑屏障的能力使其成为神经学研究的有希望的候选者 (Najafi 等,1993)。
属性
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVHTSPRNRVFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-fluorobenzyl)cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



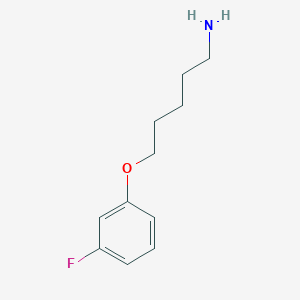

![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)

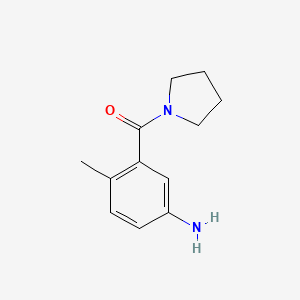
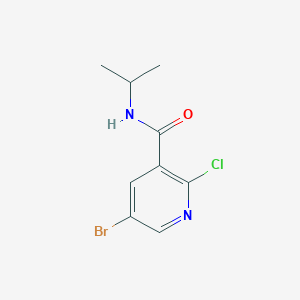
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
